molecular formula C11H19NO5S B563316 N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 CAS No. 45215-04-1

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3

Cat. No.: B563316
CAS No.: 45215-04-1
M. Wt: 277.335
InChI Key: QAQFHSOGQBNKJZ-NETXQHHPSA-N
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Description

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO5S and its molecular weight is 277.335. The purity is usually 95%.
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Scientific Research Applications

Analytical and Toxicological Applications

  • Human Metabolism of Acrylamide : A study identified N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA) as a metabolite of acrylamide, revealing insights into human metabolic pathways and the role of NAC derivatives in detoxification processes. This highlights the compound's relevance in studying acrylamide's effects on human health (Hartmann et al., 2009).

  • Corrosion Inhibition : Research on l-Cysteine and its derivatives, including N-Acetyl-l-Cysteine (NACYS), has shown potential in the field of corrosion inhibition for mild steel. This application demonstrates the compound's utility in materials science and engineering (Fu et al., 2011).

  • Antigenotoxic and Cancer Preventive Mechanisms : N-Acetyl-l-Cysteine (NAC) has been explored for its antigenotoxic properties and potential as a cancer chemopreventive agent. Studies focus on its mechanisms of action, including antioxidant properties and effects on gene expression related to cancer prevention (Flora et al., 2004).

Pharmacological and Therapeutic Research

  • Chemical Synthesis and Drug Development : The synthesis of N-Acetyl-S-[(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl]-l-cysteine conjugates and their applications in drug development, such as the first synthesis of fibrostatins B, C, and D, highlight the compound's importance in pharmaceutical research (Sabutskii et al., 2014).

  • Protective Effects Against Oxidative Stress : Studies on N-Acetyl-L-Cysteine (NAC) demonstrate its protective effects against oxidative stress, lipid peroxidation, and DNA damage. This research underlines the compound's potential in developing treatments for conditions induced by oxidative stress (Joshi et al., 2014).

Environmental and Biological Monitoring

  • Chromium Speciation in Human Blood : The use of acetyl cysteine for chromium speciation in human blood samples showcases the compound's application in environmental monitoring and human health assessment (Shirkhanloo et al., 2016).

Properties

IUPAC Name

(2R)-2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQFHSOGQBNKJZ-NETXQHHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(C)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206702
Record name L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45215-04-1
Record name L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45215-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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